REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([N+:15]([O-])=O)=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7]>[Ni].O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([NH2:15])=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7]
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C(=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
occurs at about 35°C
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
FILTRATION
|
Details
|
the nickel filtered
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran removed under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)OC)C(=CC1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |